molecular formula C15H10ClFO4 B6408830 4-Chloro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261912-89-3

4-Chloro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408830
CAS RN: 1261912-89-3
M. Wt: 308.69 g/mol
InChI Key: QQGXLCHKIBDJJP-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%, is a chemical compound with a wide range of applications. It is a crystalline solid with a molecular weight of 344.54 g/mol and is soluble in methanol, ethanol, and chloroform. This compound has been used in a variety of scientific research applications, including drug synthesis, drug metabolism studies, and enzyme inhibition studies. In

Scientific Research Applications

4-Chloro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%, has been used in a variety of scientific research applications. It has been used in drug synthesis, as a precursor for the synthesis of a variety of drugs, including antifungal agents and cancer drugs. It has also been used in drug metabolism studies, as a probe for the study of drug metabolism pathways. Additionally, this compound has been used in enzyme inhibition studies, as a tool to investigate the mechanism of action of enzymes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%, is not completely understood. However, it is believed that this compound acts as an inhibitor of certain enzymes involved in drug metabolism. It is thought to bind to the active site of the enzyme, blocking its activity, and thus inhibiting drug metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%, are not well understood. However, it is believed that this compound may have certain effects on the body, including inhibition of drug metabolism and inhibition of certain enzymes. It is also possible that this compound may have other effects on the body, but these have yet to be studied.

Advantages and Limitations for Lab Experiments

The use of 4-Chloro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%, in lab experiments has both advantages and limitations. One of the main advantages of this compound is its low cost and availability. Additionally, this compound is relatively easy to synthesize and use in experiments. On the other hand, there are some limitations to the use of this compound in experiments. For example, this compound is not very stable and may degrade over time. Additionally, the mechanism of action of this compound is not well understood, making it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for 4-Chloro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research into the mechanism of action of this compound could lead to a better understanding of its effects on the body. Finally, further research into the synthesis of this compound could lead to improved synthesis methods and increased availability of this compound.

Synthesis Methods

4-Chloro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%, can be synthesized by reacting 4-chloro-3-fluoroaniline with 5-methoxycarbonylbenzoyl chloride in the presence of triethylamine. This reaction yields a white solid, which is then purified by recrystallization in ethanol. The resulting product is a white crystalline powder with a melting point of 115-118°C.

properties

IUPAC Name

4-chloro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)10-4-9(5-11(17)6-10)12-7-8(14(18)19)2-3-13(12)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGXLCHKIBDJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691541
Record name 6-Chloro-3'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid

CAS RN

1261912-89-3
Record name 6-Chloro-3'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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